molecular formula C25H32O B14616333 1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one CAS No. 58600-69-4

1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one

Katalognummer: B14616333
CAS-Nummer: 58600-69-4
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: KXRFPASVEFOQLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one is a chemical compound that belongs to the class of dihydrophenanthrene derivatives

Vorbereitungsmethoden

The synthesis of 1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,10-dihydrophenanthrene and hexan-1-one.

    Reaction Conditions: The reaction conditions may include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions may vary depending on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biological targets.

    Medicine: Research may explore its potential therapeutic applications, such as its role in drug design and development.

    Industry: The compound may be used in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.

Vergleich Mit ähnlichen Verbindungen

1-(7-Pentyl-9,10-dihydrophenanthren-2-YL)hexan-1-one can be compared with other similar compounds, such as:

    9,10-Dihydrophenanthrene: A related compound with similar structural features.

    1-(7-Octyl-9,10-dihydrophenanthren-2-yl)hexan-1-one: Another derivative with a different alkyl chain length.

    Unique Features:

Eigenschaften

CAS-Nummer

58600-69-4

Molekularformel

C25H32O

Molekulargewicht

348.5 g/mol

IUPAC-Name

1-(7-pentyl-9,10-dihydrophenanthren-2-yl)hexan-1-one

InChI

InChI=1S/C25H32O/c1-3-5-7-9-19-11-15-23-20(17-19)12-13-21-18-22(14-16-24(21)23)25(26)10-8-6-4-2/h11,14-18H,3-10,12-13H2,1-2H3

InChI-Schlüssel

KXRFPASVEFOQLJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.